![molecular formula C16H16N2O2 B5631973 2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5631973.png)
2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
“2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline” is a compound that belongs to the class of nitrobenzyl compounds. These compounds have found numerous applications as photoremovable protecting groups . The photoreactions of these compounds are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts .
Synthesis Analysis
The synthesis of nitrobenzyl compounds involves various steps. For instance, the irradiation of 2-nitrobenzyl alcohol in various solvents yields 2-nitroso benzaldehyde with quantum yields of about 60% . The primary aci-nitro photoproducts react by two competing paths . The balance between the two depends on the reaction medium .Chemical Reactions Analysis
The primary aci-nitro photoproducts of nitrobenzyl compounds react by two competing paths . One path involves the formation of hydrated nitroso compounds by proton transfer, which prevails in aprotic solvents and in aqueous acid and base . The other path involves the classical mechanism of cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates .Scientific Research Applications
Synthesis and Evaluation as Transporter Ligands : Zhu, Furr, and Buolamwini (2003) synthesized novel regioisomers of conformationally constrained analogues of nitrobenzylmercaptopurine riboside (NBMPR), which include variations of the 2-(2-nitrobenzyl)-1,2,3,4-tetrahydroisoquinoline structure. These compounds were evaluated as es transporter ligands using flow cytometry, with significant variation observed in their binding capacities (Zhengxiang Zhu, J. Furr, & J. Buolamwini, 2003).
Metabolism Study : Wang, Song, Hang, and Zhang (2007) investigated the metabolism of a related compound, 1-(1-(6-methoxyl-2-naphthyl)ethyl)-2-(4-nitrobenzyl)-6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline hydrobromide in rats. This study provided insights into the metabolic pathways and the formation of both phase I and phase II metabolites in different biological samples (Lei-na Wang, Min Song, T. Hang, & Zheng-xing Zhang, 2007).
Metal-Free Synthesis of Quinazolinones and Quinazolinethiones : Ly, Nguyen, Tran, Nguyen, Nguyen, Pham, Le, Nguyen, and Phan (2021) developed a metal-free method for synthesizing quinazolinones from 2-nitrobenzyl alcohols and tetrahydroisoquinolines. This method is notable for its tolerance of various functionalities and the synthesis of quinazolinethiones under similar conditions (Duc Ly, Thao T. Nguyen, C. Tran, et al., 2021).
Synthesis of Tetrahydroquinoline Derivatives : Bunce, Nago, and Sonobe (2007) reported on the synthesis of 2-(2-nitrobenzyl)-substituted β-keto ester derivatives under catalytic hydrogenation conditions. The study explored the influence of catalyst and pressure on the product outcome, contributing to the understanding of the synthesis of tetrahydroquinoline derivatives (R. Bunce, T. Nago, & Nathan Sonobe, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the study and application of nitrobenzyl compounds could involve further investigation of their photoreactions and potential applications as photoremovable protecting groups . Additionally, the development of safer and more efficient synthesis methods could also be a focus of future research.
properties
IUPAC Name |
2-[(2-nitrophenyl)methyl]-3,4-dihydro-1H-isoquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-18(20)16-8-4-3-7-15(16)12-17-10-9-13-5-1-2-6-14(13)11-17/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STIUMHGEWZSQFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5264459 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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